molecular formula C22H18FN3O2 B10922557 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922557
M. Wt: 375.4 g/mol
InChI Key: UVNIVYVNTOWJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylethyl group attached to the oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a fluorophenyl group using reagents like 4-fluorobenzene.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced through a nucleophilic substitution reaction using 2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride and potassium tert-butoxide are often employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, and ion channels in the body.

    Pathways Involved: It may modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 2-(2-fluorophenyl)oxazolo[5,4-b]pyridine
  • 2,4-difluorophenyl derivatives

Uniqueness

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its fluorophenyl group imparts specific electronic properties, while the phenylethyl group enhances its interaction with biological targets.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O2/c1-14-20-18(21(27)24-12-11-15-5-3-2-4-6-15)13-19(25-22(20)28-26-14)16-7-9-17(23)10-8-16/h2-10,13H,11-12H2,1H3,(H,24,27)

InChI Key

UVNIVYVNTOWJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.